Isoamyl propionate

Vue d'ensemble

Description

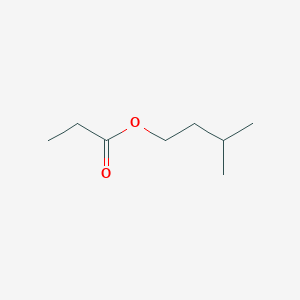

Isoamyl propionate, also known as 3-methylbutyl propanoate, is an ester formed from isoamyl alcohol and propionic acid. It is a colorless liquid with a fruity odor reminiscent of apricots and pineapples. This compound is commonly used in the flavor and fragrance industry due to its pleasant aroma.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Isoamyl propionate is typically synthesized through the esterification of isoamyl alcohol with propionic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester. The general reaction is as follows:

Isoamyl alcohol+Propionic acid→Isoamyl propionate+Water

Industrial Production Methods: In industrial settings, the esterification process can be carried out in a continuous reactor system to increase efficiency. The use of immobilized enzymes, such as lipases, has also been explored to catalyze the esterification reaction under milder conditions, reducing the need for harsh acids and high temperatures .

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst, reverting to isoamyl alcohol and propionic acid.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.

Oxidation: While esters are generally resistant to oxidation, under specific conditions, this compound can be oxidized to form corresponding acids and alcohols.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Catalysts such as sodium methoxide or lipases.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

Hydrolysis: Isoamyl alcohol and propionic acid.

Transesterification: New esters and alcohols.

Oxidation: Corresponding acids and alcohols.

Applications De Recherche Scientifique

Applications Overview

| Application Area | Description |

|---|---|

| Food Science | Used as a flavoring agent for various food products; contributes to aromas of fruits and cheeses. |

| Fragrance Industry | Utilized in perfumes and scented products due to its pleasant fruity odor. |

| Organic Synthesis | Acts as an intermediate in the synthesis of other organic compounds. |

| Material Science | Investigated for potential uses in developing new materials. |

Food Science Applications

Isoamyl propionate is extensively used in the food industry for its flavoring properties. It is known for imparting a fruity aroma reminiscent of bananas and pears, making it a popular choice for enhancing the flavor profiles of various food products, including:

- Beverages : Adds fruity notes to wines and fermented drinks .

- Dairy Products : Found in certain cheeses, contributing to their unique flavors.

Case Study: Flavor Development

In a study focusing on volatile compounds produced during fermentation, this compound was identified as a significant contributor to the aroma profile of wines produced by different yeast strains . This highlights its importance in both flavor enhancement and product differentiation in the beverage industry.

Fragrance Industry

Due to its appealing scent, this compound is widely used in the fragrance industry. It serves as a key ingredient in various perfumes and scented products, providing a fruity base note that complements other fragrances.

Safety Assessment

Research indicates that this compound does not present significant risks for skin sensitization and is considered safe for use in cosmetic formulations when handled properly .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its functional groups allow it to participate in various chemical reactions, making it versatile for creating new compounds.

Synthetic Pathways

The synthesis of this compound can be achieved through:

- Esterification : Reacting isoamyl alcohol with propionic acid.

- Transesterification : Involving this compound reacting with other alcohols to form new esters.

This versatility makes it an essential compound in laboratories focused on chemical research and development.

Material Science

Recent studies have explored the potential applications of this compound in material science. Its unique properties may contribute to the development of new materials with specific characteristics.

Research Findings

Investigations into the use of this compound have shown promise in enhancing material properties, although this area requires further exploration.

Mécanisme D'action

The mechanism of action of isoamyl propionate primarily involves its interaction with olfactory receptors in the nasal cavity, which are responsible for detecting its fruity aroma. The ester functional group interacts with specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic smell. In biochemical applications, its ester bond can be hydrolyzed by esterases, releasing isoamyl alcohol and propionic acid .

Comparaison Avec Des Composés Similaires

Isoamyl acetate: Another ester with a fruity odor, commonly used in banana flavoring.

Ethyl propionate: An ester with a pineapple-like aroma, used in flavorings and fragrances.

Butyl propionate: An ester with a sweet, fruity odor, used in perfumes and as a solvent.

Uniqueness: Isoamyl propionate stands out due to its specific combination of isoamyl alcohol and propionic acid, giving it a unique apricot-pineapple aroma. Its synthesis and applications are well-studied, making it a valuable compound in both research and industry .

Activité Biologique

Isoamyl propionate, chemically known as propanoic acid isoamyl ester, is an organic compound with the formula and a CAS number of 105-68-0. It is primarily used in the fragrance industry and as a flavoring agent due to its fruity aroma reminiscent of bananas and pears. This article explores the biological activity of this compound, focusing on its metabolic effects, toxicity, and potential health implications based on diverse research findings.

This compound is a colorless liquid with the following physicochemical properties:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 144.21 g/mol |

| Density | 0.871 g/cm³ |

| Flash Point | 48 °C |

| LD50 (oral, rat) | > 5000 mg/kg |

| LD50 (dermal, rabbit) | > 5000 mg/kg |

These properties indicate that this compound is relatively safe at low concentrations but can be flammable and should be handled with care .

Metabolism and Toxicity

This compound is metabolized in the body to isoamyl alcohol and propionic acid. Research indicates that propionic acid can affect metabolic pathways significantly. For instance, a study on mice with disrupted propionate metabolism revealed that elevated levels of cardiac propionate and propionyl-CoA led to histone modifications that impacted gene expression related to cardiac function . This suggests that while this compound itself may not exhibit direct toxic effects, its metabolites could influence biological processes adversely.

Genotoxicity

The genotoxic potential of this compound has been evaluated in various studies. A bacterial reverse mutation assay indicated that this compound is non-mutagenic under specific conditions . However, concerns arise from its hydrolysis products—isoamyl alcohol has shown some genotoxicity in animal studies, necessitating caution in assessing the overall safety of this compound .

Case Studies

Several studies have explored the effects of this compound in different contexts:

-

Fragrance Safety Assessment :

A comprehensive safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) concluded that this compound does not present significant concerns for skin sensitization or reproductive toxicity based on available data . -

Impact on Cardiac Function :

In a study involving a mouse model of propionic acidaemia, researchers observed that disturbances in propionate metabolism led to significant changes in cardiac function, including diastolic dysfunction and alterations in gene expression related to cardiac contractility . This underscores the potential for this compound's metabolites to affect cardiovascular health. -

Dietary Influences :

A study on dietary components indicated that short-term consumption of beer enriched with certain esters, including isoamyl compounds, positively influenced plasma lipid levels and antioxidant activity in hypercholesterolemic patients . This suggests potential beneficial effects when consumed in moderation.

Analyse Des Réactions Chimiques

Key Reaction Conditions:

-

Catalyst : Concentrated sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (P-TSA) .

-

Molar Ratio : Excess propionic acid (1.5–2.0 equivalents) to favor ester formation .

-

Additives : Antioxidants like Irganox 1010 (0.15% w/w) improve reaction efficiency and product stability .

Mechanism :

-

Protonation of the carboxylic acid (propionic acid) by H₂SO₄.

-

Nucleophilic attack by isoamyl alcohol on the activated carbonyl.

-

Formation of a tetrahedral intermediate, followed by dehydration to yield isoamyl propionate and water .

Hydrolysis Reactions

This compound undergoes hydrolysis under acidic or basic conditions, regenerating propionic acid and isoamyl alcohol.

Acid-Catalyzed Hydrolysis:

Base-Catalyzed Hydrolysis (Saponification):

-

Outcome : Irreversible formation of sodium propionate and isoamyl alcohol.

Kinetics : Hydrolysis rates depend on pH, temperature, and ester concentration. Hydrolysis is negligible at neutral pH but accelerates under extreme conditions .

Transesterification

This compound participates in transesterification with higher alcohols (e.g., glycerol) under acidic or enzymatic catalysis. For example:

This reaction is industrially relevant for producing biodegradable plasticizers .

Table 1: Spectral Data for this compound

| Technique | Key Peaks/Features | Purpose |

|---|---|---|

| ¹H NMR | - 0.91 ppm (d, 6H, –CH(CH₃)₂) | Confirm ester structure |

| - 4.05 ppm (t, 2H, –CH₂–O–) | Monitor reaction progress | |

| FT-IR | - 1735 cm⁻¹ (C=O stretch) | Detect ester functional group |

| - 1170 cm⁻¹ (C–O–C asymmetric stretch) | ||

| GC-FID | Retention time: 12.8 min (Rxi-5MS column) | Quantify purity (>98% typical) |

Table 2: Reaction Optimization Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst loading | 1.5% H₂SO₄ (w/w) | Maximizes rate |

| Temperature | 110°C | Balances kinetics/energy |

| Reaction time | 4 hours | >95% conversion |

Stability and Reactivity

Propriétés

IUPAC Name |

3-methylbutyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-8(9)10-6-5-7(2)3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOGXQMKWQFZEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047613 | |

| Record name | 3-Methylbutyl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid with a fruity, apricot, pineapple-like odour | |

| Record name | Isoamyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/301/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

159.00 to 161.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Methylbutyl propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034164 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ethanol and most fixed oils, insoluble in glycerol, propylene glycol and water, 1ml in 3ml 70% ethanol (in ethanol) | |

| Record name | Isoamyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/301/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.866-0.871 | |

| Record name | Isoamyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/301/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

105-68-0 | |

| Record name | Isoamyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoamyl propionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanol, 3-methyl-, 1-propanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylbutyl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopentyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A8739M82Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylbutyl propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034164 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common methods for synthesizing isoamyl propionate?

A1: this compound is primarily synthesized through the esterification reaction of propionic acid and isoamyl alcohol. Researchers have explored a wide array of catalysts to facilitate this reaction, including:

- Solid Acid Catalysts: These include materials like sulfated zirconia [], SO2-4/TiO2 [], activated carbon supported tungstosilicic acid [], and modified strong acid cation ion exchange resin by cerium sulfate [].

- Heteropoly Acids: Examples include tungstophosphoric acid (H3PW12O40·29H2O) [] and activated carbon supported tungstophosphoric acid [].

- Other Catalysts: Researchers have also investigated the use of SnCl4.5H2O [, ], potassium bisulfate [], ceric sulfate [], solid iron system super strong acid [], copper methanesulfonate [], sodium bisulfate [], and sodium hydrogen sulfate [].

Q2: What are the advantages of using solid acid catalysts for this compound synthesis?

A2: Solid acid catalysts offer several benefits over traditional liquid catalysts, including:

- Recyclability: Many solid acid catalysts can be reused multiple times without significant loss of activity [, , , ].

Q3: How does microwave irradiation impact the synthesis of this compound?

A3: Studies have demonstrated that employing microwave irradiation can significantly accelerate the synthesis of this compound [, ]. This method often results in shorter reaction times and higher yields compared to conventional heating.

Q4: What factors influence the yield of this compound in these reactions?

A4: Several factors play a crucial role in determining the yield of this compound:

Q5: What are the advantages of using acidic ionic liquids as catalysts for this compound synthesis?

A5: Acidic ionic liquids, such as [(CH2)4SO3HMIm]HSO4 [], have demonstrated excellent catalytic activity in the synthesis of this compound. Their advantages include:

- Recyclability: Acidic ionic liquids can be reused multiple times without significant loss of activity [].

Q6: What is the characteristic aroma of this compound, and what is it primarily used for?

A6: this compound possesses a strong, fruity odor often described as banana-like or pear-like. This characteristic aroma makes it a popular choice as a flavoring agent in:

Q7: Are there any natural sources of this compound?

A7: Yes, this compound is found naturally in various fruits, including apples [] and papaya [].

Q8: What are the safety considerations associated with this compound?

A8: While generally considered safe for consumption in food-grade quantities, high concentrations of this compound may cause irritation to the skin, eyes, and respiratory tract. As with any chemical, proper handling and safety precautions should be exercised.

Q9: What are some future research directions for this compound?

A9: Ongoing research focuses on developing more efficient and sustainable methods for its production, as well as exploring its potential applications in other areas, such as:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.